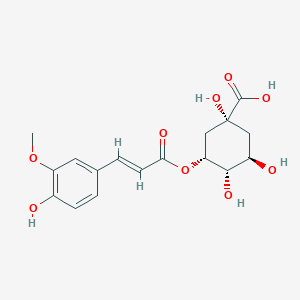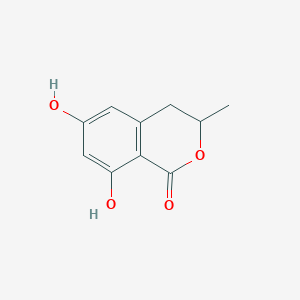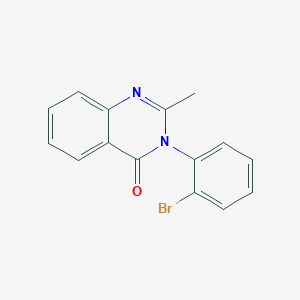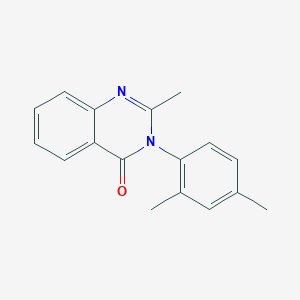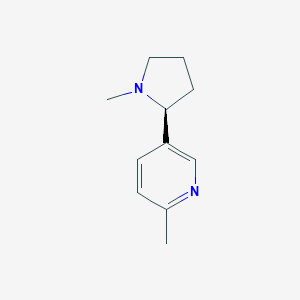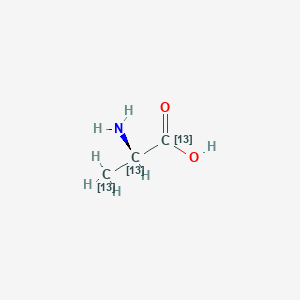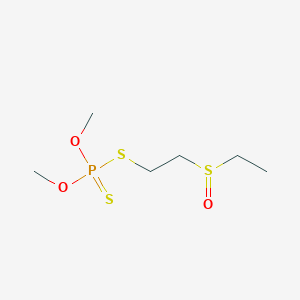
Thiometon sulfoxide
Overview
Description
Thiometon Sulfoxide is an organophosphorus insecticide . It is colorless to pale yellow crystals or solids with a pungent odor . It is slightly soluble in water and has better solubility in organic solvents . It is mainly used as pesticides to control various pests, including aphids, grubs, bugs, and chafers .
Synthesis Analysis
The synthesis of Thiometon Sulfoxide is mainly obtained by the reaction of methyl diethyl thiophosphate with sulfoxide . The specific steps include reacting methyl diethyl thiophosphate with sulfoxide under certain conditions, followed by crystallization and purification to obtain the final product .
Molecular Structure Analysis
The molecular formula of Thiometon Sulfoxide is C6H15O3PS3 . It has a molar mass of 262.35 . The structure contains a total of 27 bonds, including 12 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 sulfoxide, and 1 phosphate .
Chemical Reactions Analysis
Thiometon Sulfoxide is a poor inhibitor of cholinesterase activity. When it is converted to the phosphorothiolate, the activity of cholinesterase is rapidly depressed .
Physical And Chemical Properties Analysis
Thiometon Sulfoxide has a density of 1.339±0.06 g/cm3 and a boiling point of 384.3±44.0 °C . It has a melting point of 45-50 degrees Celsius and a boiling point of about 259 degrees Celsius .
Scientific Research Applications
Agriculture: Pesticide Efficacy and Residue Analysis
Thiometon sulfoxide is primarily recognized in agriculture for its role as a metabolite of the pesticide Thiometon . It’s used to control a variety of pests that affect crops. Researchers study its efficacy and degradation products to ensure safe and effective use. Residue analysis is crucial for maintaining food safety standards and understanding the environmental impact of pesticide use .
Environmental Impact: Ecotoxicology Studies
Environmental scientists assess the impact of Thiometon sulfoxide on ecosystems. It involves studying its mobility in soil and water, as well as its acute toxicity to organisms like Daphnia . These studies help in understanding the compound’s behavior in the environment and formulating regulations for its safe use.
Medical Research: Potential Therapeutic Applications
In medical research, Thiometon sulfoxide’s derivatives are explored for their therapeutic potential. The compound’s interaction with biological systems, such as enzyme inhibition, is of particular interest. This could lead to the development of new medications or treatments for various conditions .
Industrial Applications: Reference Standards for Testing
Industrially, Thiometon sulfoxide is used as a reference standard in environmental testing. Laboratories utilize it to calibrate instruments and validate methodologies for detecting pesticide residues, ensuring compliance with regulatory standards .
Biotechnology: Gene Editing and Molecular Biology
In biotechnology, Thiometon sulfoxide may be used in gene editing and molecular biology research. Its chemical properties can be harnessed to develop new techniques for DNA/RNA purification and advanced gene editing applications .
Material Science: Synthesis of Advanced Materials
Material scientists explore the use of Thiometon sulfoxide in the synthesis of advanced materials. Its unique chemical structure could contribute to the development of new materials with specific properties for use in electronics, energy storage, or as novel catalysts .
Mechanism of Action
Target of Action
Thiometon Sulfoxide is a chemical transformation product of Thiometon . Thiometon is an organophosphate insecticide and acaricide, which is effective against sucking insects on fruit and other crops . .
Mode of Action
Thiometon, the parent compound, is known to act systemically with contact and stomach action, and it inhibits acetylcholinesterase . This inhibition disrupts the transmission of nerve impulses in the nervous system of the pests, leading to their death .
Biochemical Pathways
Thiometon, the parent compound, is known to inhibit acetylcholinesterase, disrupting the normal functioning of the nervous system in pests .
Result of Action
The parent compound, thiometon, is known to disrupt the normal functioning of the nervous system in pests, leading to their death .
Safety and Hazards
Thiometon Sulfoxide has certain toxicity. It is an organic phosphate compound that can cause toxic effects through inhalation, skin contact, or ingestion . Exposure to Thiometon Sulfoxide may cause eye and skin irritation, and severe exposure may cause neurotoxicity and liver damage . Therefore, it should be used in accordance with safe operating procedures and appropriate personal protective equipment should be worn .
properties
IUPAC Name |
2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILALIJMTSYZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCSP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871875 | |
| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiometon sulfoxide | |
CAS RN |
2703-37-9 | |
| Record name | Thiometon sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2703-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiometon sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002703379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOMETON SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN553M4R6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is thiometon sulfoxide detected in fruits and vegetables?
A1: The research article outlines a gas-liquid chromatography (GLC) method utilizing a thermionic detector to quantify thiometon sulfoxide residues in produce []. The method involves extracting residues with acetone followed by partitioning into ethyl acetate based on polarity. This specific extraction targets moderately polar compounds like thiometon sulfoxide. Importantly, the ethyl acetate extract, unlike the hexane extract, doesn't necessitate further cleanup, simplifying the analysis. This streamlined approach enhances the detection sensitivity for thiometon sulfoxide, achieving a limit below 0.1 mg/kg [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





